molecular formula C4H7NO2 B053737 2-Aminocyclopropane-1-carboxylic acid CAS No. 124330-65-0

2-Aminocyclopropane-1-carboxylic acid

Cat. No. B053737
CAS RN: 124330-65-0
M. Wt: 101.1 g/mol
InChI Key: LHKAUBTWBDZARW-UHFFFAOYSA-N
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Description

ACC is a non-protein amino acid acting as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . It is a three-membered ring non-protein amino acid which is the direct precursor of the plant hormone ethylene . ACC is the central molecule of ethylene biosynthesis .


Synthesis Analysis

ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H. The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Ethylene Biosynthesis Precursor

ACC is well-known as the direct precursor in the biosynthesis of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . The conversion of ACC to ethylene is a critical step in plant physiology, influencing aspects such as fruit ripening, flower wilting, and leaf fall.

Ethylene-Independent Growth Regulation

Recent studies suggest that ACC also plays a signaling role independent of ethylene biosynthesis . This role includes the regulation of plant development and involvement in cell wall signaling, guard mother cell division, and pathogen virulence.

Plant Stress Responses

ACC is involved in plant responses to stress conditions. For example, waterlogging and root anoxia correlate with the transport of ACC, its conversion to ethylene, and the resulting leaf epinasty . This indicates a broader role for ACC in plant adaptation to environmental challenges.

Interaction with Soil Microorganisms

Soil microorganisms, including bacteria and fungi, can use ACC as a source of nitrogen and carbon . This interaction can have positive consequences on plant growth and stress tolerance, making ACC an important factor in soil ecology and plant-microbe interactions.

Molecular Dynamics Simulation

ACC’s interactions with proteins can be explored through molecular dynamics simulations to understand its effectiveness in various biological processes . This application is crucial for advancing our knowledge of molecular interactions and protein functions.

Agronomic Applications

The regulation of ACC synthesis, conjugation, and deamination has significant implications for agronomy . Understanding these processes can lead to improved crop yields and stress resistance, which are vital for sustainable agriculture.

ACC Transport in Plants

ACC transport within plants is essential for coordinating developmental processes and responses to environmental stimuli . The identification of ACC transporters and understanding their mechanisms can enhance our ability to manipulate plant growth and development.

Non-Proteinogenic Amino Acid Research

As a non-proteinogenic amino acid, ACC provides a unique perspective on amino acid metabolism and function in plants . Research in this area can uncover new aspects of plant physiology and biochemistry.

Safety And Hazards

ACC should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

properties

IUPAC Name

2-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKAUBTWBDZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 2
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 3
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 4
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 5
2-Aminocyclopropane-1-carboxylic acid
Reactant of Route 6
2-Aminocyclopropane-1-carboxylic acid

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